molecular formula C31H23NO2 B12419694 Tpe-MI

Tpe-MI

Cat. No.: B12419694
M. Wt: 441.5 g/mol
InChI Key: CIMVFJJQFXGASK-KTMFPKCZSA-N
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Description

Tetraphenylethene maleimide (Tpe-MI) is a compound that has gained significant attention in scientific research due to its unique properties. It is a maleimide-functionalized derivative of tetraphenylethene, known for its aggregation-induced emission (AIE) characteristics. This compound is particularly useful in biological applications, such as imaging and measuring unfolded proteins in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraphenylethene maleimide involves the functionalization of tetraphenylethene with a maleimide group. The synthetic route typically includes the following steps:

    Synthesis of Tetraphenylethene: Tetraphenylethene is synthesized through a Wittig reaction, where benzophenone is reacted with triphenylphosphine to form the tetraphenylethene core.

    Functionalization with Maleimide: The tetraphenylethene core is then functionalized with a maleimide group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of tetraphenylethene maleimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tetraphenylethene maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving tetraphenylethene maleimide include:

Major Products

The major products formed from reactions involving tetraphenylethene maleimide depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Tetraphenylethene maleimide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetraphenylethene maleimide involves its interaction with unfolded proteins. The maleimide group reacts with exposed cysteine residues in unfolded proteins, forming a covalent bond. This reaction induces a fluorescence turn-on effect, allowing for the detection and quantification of unfolded proteins in cells. The molecular targets include cysteine residues in proteins, and the pathways involved are related to protein folding and proteostasis .

Comparison with Similar Compounds

Tetraphenylethene maleimide can be compared with other similar compounds, such as:

    Tetraphenylethene derivatives: Other derivatives of tetraphenylethene with different functional groups.

    Maleimide-functionalized compounds: Compounds with a maleimide group attached to different cores.

    Fluorescent probes: Other fluorescent probes used for imaging and measuring proteins.

Uniqueness

Tetraphenylethene maleimide is unique due to its combination of aggregation-induced emission properties and the ability to specifically react with cysteine residues in unfolded proteins. This makes it a valuable tool for studying protein folding and proteostasis in biological systems .

Properties

Molecular Formula

C31H23NO2

Molecular Weight

441.5 g/mol

IUPAC Name

1-[4-[(Z)-2-(4-methylphenyl)-1,2-diphenylethenyl]phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C31H23NO2/c1-22-12-14-25(15-13-22)30(23-8-4-2-5-9-23)31(24-10-6-3-7-11-24)26-16-18-27(19-17-26)32-28(33)20-21-29(32)34/h2-21H,1H3/b31-30-

InChI Key

CIMVFJJQFXGASK-KTMFPKCZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)N4C(=O)C=CC4=O)/C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=CC=C5

Origin of Product

United States

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